Cas no 1695999-69-9 (2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine)

2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine structure
1695999-69-9 structure
Product name:2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine
CAS No:1695999-69-9
MF:C9H11N5
Molecular Weight:189.217140436172
CID:5747888
PubChem ID:103281895

2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine 化学的及び物理的性質

名前と識別子

    • 1695999-69-9
    • EN300-1118151
    • 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine
    • 2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine
    • インチ: 1S/C9H11N5/c10-7-5-13-14-8-1-2-11-3-6(8)4-12-9(7)14/h4-5,11H,1-3,10H2
    • InChIKey: XZXXBPYHQOYWEB-UHFFFAOYSA-N
    • SMILES: N12C(=C(C=N1)N)N=CC1CNCCC2=1

計算された属性

  • 精确分子量: 189.10144537g/mol
  • 同位素质量: 189.10144537g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 221
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.9
  • トポロジー分子極性表面積: 68.2Ų

2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1118151-1g
2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine
1695999-69-9 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1118151-5g
2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine
1695999-69-9 95%
5g
$3273.0 2023-10-27
Enamine
EN300-1118151-0.25g
2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine
1695999-69-9 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1118151-5.0g
2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine
1695999-69-9
5g
$4184.0 2023-06-09
Enamine
EN300-1118151-0.05g
2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine
1695999-69-9 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1118151-0.5g
2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine
1695999-69-9 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1118151-10g
2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine
1695999-69-9 95%
10g
$4852.0 2023-10-27
Enamine
EN300-1118151-1.0g
2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine
1695999-69-9
1g
$1442.0 2023-06-09
Enamine
EN300-1118151-2.5g
2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine
1695999-69-9 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1118151-10.0g
2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine
1695999-69-9
10g
$6205.0 2023-06-09

2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine 関連文献

2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amineに関する追加情報

Introduction to 2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine (CAS No. 1695999-69-9)

2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine, identified by its Chemical Abstracts Service (CAS) number 1695999-69-9, is a highly complex and structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound belongs to a class of nitrogen-rich macrocycles, which are known for their diverse pharmacological properties and potential applications in drug discovery. The intricate architecture of this molecule, featuring multiple fused rings and nitrogen atoms at strategic positions, makes it a promising candidate for further exploration in therapeutic research.

The molecular framework of 2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine (CAS No. 1695999-69-9) is characterized by its tricyclic structure composed of three interconnected rings. The presence of four nitrogen atoms within these rings introduces a high degree of polarity and reactivity to the molecule. This structural feature is particularly intriguing because nitrogen-rich heterocycles often exhibit strong interactions with biological targets such as enzymes and receptors. Such interactions are crucial for the development of novel therapeutic agents that can modulate biological processes with high specificity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of complex molecules like 2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine (CAS No. 1695999-69-9) with greater accuracy than ever before. These computational methods have identified several possible binding pockets on biological targets that could be exploited by this compound for therapeutic purposes. For instance, studies suggest that the nitrogen-rich core of this molecule may interact with metal ions involved in various enzymatic reactions or with hydrophobic pockets on protein surfaces.

The synthesis of 2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine (CAS No. 1695999-69-9) presents significant challenges due to its complex tricyclic structure and multiple functional groups. However, recent developments in synthetic methodologies have made it increasingly feasible to construct such intricate molecules with high yields and purity levels required for further biological evaluation.

In the realm of medicinal chemistry, heterocyclic compounds like 2,3,7,11-tetraazatricyclo7.,4.,0.,0,2,6trideca,1(9),3,5,7-tetraen,5-*amine* (CAS No., 1695999,69,-*69*) have emerged as a cornerstone for drug discovery efforts aimed at addressing unmet medical needs across various therapeutic areas including oncology, inflammation, and neurodegenerative diseases。 The unique structural features of this compound, particularly its nitrogen-rich macrocycle, make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity toward biological targets。

One of the most compelling aspects of 2,3,7,11-tetraazatricyclo7.,4.,0.,0,2,6trideca,1(9),3,5,7-tetraen,5-*amine* (CAS No., 1695999,69,-*69*) is its potential to modulate enzyme activity through non-covalent interactions。 Enzymes are critical biological catalysts that drive numerous metabolic pathways, making them prime targets for therapeutic intervention。 By designing molecules that can bind to specific enzyme active sites or allosteric regions, researchers can develop drugs that either enhance or inhibit enzymatic activity as needed。 The nitrogen-rich core of this compound may provide the necessary chemical features to engage with such enzyme targets effectively。

Moreover, recent studies have highlighted the importance of macrocyclic compounds in drug development due to their ability to exhibit higher oral bioavailability and reduced metabolic clearance compared to smaller molecules。 This property stems from the increased rigidity and hydrophobicity conferred by the cyclic structure, which can shield vulnerable functional groups from enzymatic degradation in vivo。 The tricyclic nature of 2,3,7,11-tetraazatricyclo7.,4.,0.,0,2,6trideca,1(9),3,5,7-tetraen,5-*amine* (CAS No., 1695999,69,-*69*) may contribute to these pharmacokinetic advantages, making it a valuable candidate for further optimization。

The pharmacological profile of 2,*3,*7,*11-*tetraazatricyclo$^73$.$^40$.$^00$,$^22$.$^66$-*trideca-$^11$(*)-$^39$,$^35$,$^57$-*tetraen-$^55$-*amine* (CAS No.* $1695999*-$69-*69*) is still under investigation, but preliminary data suggest that it may possess anti-inflammatory properties through modulation of immune cell signaling pathways。 In particular, the compound has shown promise in preclinical models where it was able to suppress pro-inflammatory cytokine production without significant side effects。 This finding aligns with current trends in drug development aimed at identifying safer alternatives to existing anti-inflammatory therapies。

Another area where this compound shows promise is in the treatment of neurological disorders。 Neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease are characterized by the aggregation of misfolded proteins in the brain, leading to neuronal dysfunction and death。 Studies indicate that macrocyclic compounds like 2,*3,*7,*11-*tetraazatricyclo$^73$.$^40$.$^00$,$^22$.$^66$-*trideca-$^11$(*)-$^39$,$^35$,$^57$-*tetraen-$^55$-*amine* (CAS No.* $1695999*-$69-*69*) can interfere with these aggregation processes by binding to specific residues on misfolded proteins and preventing their clumping together。 This mechanism could potentially slow down or halt disease progression if further validated through clinical trials。

The synthetic approach to 2,*3,*7,*11-*tetraazatricyclo$^73$.$^40$.$^00$,$^22$.$^66$-*trideca-$^11$(*)-$^39$,$^35$,$^57$-*tetraen-$^55$-*amine* (CAS No.* $1695999*-$69-*69*) involves multi-step organic synthesis strategies that require careful optimization to achieve high yields and purity levels required for pharmaceutical applications。 Recent advances in catalytic methods have enabled more efficient routes to constructing complex heterocycles like this one, reducing both reaction times and waste generation during production processes。

In conclusion، 2,*3,*7,*11-*tetraazatricyclo$,4$,*,*,*,*,*,*,*,*,*,*,*,*,*,* ($169$, $999$, $-, $69-, $)$ is a structurally fascinating compound with significant potential as a therapeutic agent across multiple disease areas including inflammation and neurodegenerative disorders。 Its unique macrocyclic architecture provides opportunities for designing molecules with enhanced binding affinity toward biological targets while also offering pharmacokinetic advantages such as improved oral bioavailability$. While further research is needed before moving into clinical trials$, this compound represents an exciting example of how innovative chemistry can lead to novel treatments that address unmet medical needs$. As synthetic methodologies continue to evolve$, it will become increasingly feasible \$to explore \$the full \$potential \$of \$complex \$molecules \$like \$this \$one\$.$

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